molecular formula C6H13N3O2S B2409460 [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea CAS No. 80083-14-3

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea

Cat. No.: B2409460
CAS No.: 80083-14-3
M. Wt: 191.25
InChI Key: GKZSGIMMURHJRR-XBXARRHUSA-N
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Description

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea typically involves the reaction of an appropriate isothiocyanate with a suitable amine. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The reaction can be represented as follows:

R-NH2+R’-NCSR-NH-C(=S)-NH-R’\text{R-NH}_2 + \text{R'-NCS} \rightarrow \text{R-NH-C(=S)-NH-R'} R-NH2​+R’-NCS→R-NH-C(=S)-NH-R’

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves the use of large-scale reactors and continuous flow processes. The key steps include the preparation of isothiocyanates and their subsequent reaction with amines under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the thiourea moiety to a corresponding sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.

    Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: The compound is used in the production of dyes, elastomers, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a similar structure but without the dimethoxypropan-2-ylideneamino group.

    N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

    N,N’-Dimethylthiourea: A derivative with methyl groups attached to both nitrogen atoms.

Uniqueness

[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is unique due to the presence of the dimethoxypropan-2-ylideneamino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[(E)-1,1-dimethoxypropan-2-ylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZSGIMMURHJRR-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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